2-Ethyl-4-{[2-(1H-indol-3-yl)ethyl]amino}butanoyl chloride
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Overview
Description
4-((2-(1H-Indol-3-yl)ethyl)amino)-2-ethylbutanoyl chloride is a compound that features an indole moiety, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-(1H-Indol-3-yl)ethyl)amino)-2-ethylbutanoyl chloride typically involves the reaction of an indole derivative with an appropriate acyl chloride. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
4-((2-(1H-Indol-3-yl)ethyl)amino)-2-ethylbutanoyl chloride can undergo various types of chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced indole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acyl chloride group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of indole-3-carboxylic acid derivatives, while reduction can yield indoline derivatives .
Scientific Research Applications
4-((2-(1H-Indol-3-yl)ethyl)amino)-2-ethylbutanoyl chloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the synthesis of pharmaceuticals and other biologically active compounds.
Mechanism of Action
The mechanism of action of 4-((2-(1H-Indol-3-yl)ethyl)amino)-2-ethylbutanoyl chloride involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives such as indole-3-acetic acid, indole-3-carbinol, and indole-3-aldehyde .
Uniqueness
What sets 4-((2-(1H-Indol-3-yl)ethyl)amino)-2-ethylbutanoyl chloride apart is its specific structure, which allows for unique interactions with biological targets. This makes it a valuable compound for further research and potential therapeutic applications .
Properties
CAS No. |
88115-37-1 |
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Molecular Formula |
C16H21ClN2O |
Molecular Weight |
292.80 g/mol |
IUPAC Name |
2-ethyl-4-[2-(1H-indol-3-yl)ethylamino]butanoyl chloride |
InChI |
InChI=1S/C16H21ClN2O/c1-2-12(16(17)20)7-9-18-10-8-13-11-19-15-6-4-3-5-14(13)15/h3-6,11-12,18-19H,2,7-10H2,1H3 |
InChI Key |
UQCOVGVXALIFDD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCNCCC1=CNC2=CC=CC=C21)C(=O)Cl |
Origin of Product |
United States |
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